Product packaging for AZD-9291 dimesylate(Cat. No.:)

AZD-9291 dimesylate

Cat. No.: B1149995
M. Wt: 691.82
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitor Development

The journey to develop AZD-9291 is rooted in the evolving understanding of the role of EGFR in cancer. The initial breakthrough came with first-generation EGFR-TKIs like gefitinib (B1684475) and erlotinib. nih.gov These drugs proved most effective in patients whose tumors harbored specific activating mutations in the EGFR gene, primarily exon 19 deletions (ex19del) or an L858R point mutation in exon 21. nih.gov These mutations account for approximately 90% of all detected EGFR mutations. nih.gov

Despite initial success, the efficacy of first-generation inhibitors was often short-lived, with most patients developing resistance within 9 to 14 months. nih.gov This led to the development of second-generation EGFR-TKIs, such as afatinib (B358) and dacomitinib, which were more potent but also associated with increased toxicity due to their non-specific targeting of wild-type (non-mutated) EGFR. drugbank.com

The limitations of first- and second-generation drugs highlighted the need for a more targeted approach, setting the stage for the development of third-generation inhibitors like AZD-9291. nih.gov

Rationale for Selective Third-Generation EGFR Inhibitors

The primary driver for the development of third-generation EGFR inhibitors was the emergence of acquired resistance to earlier treatments. nih.gov Over 50% of resistance cases were attributed to a secondary mutation in the EGFR gene, known as the T790M "gatekeeper" mutation. nih.govnih.gov This mutation increases the affinity of the ATP binding pocket, preventing the binding of first- and second-generation drugs. aacrjournals.org

Third-generation inhibitors were engineered to specifically target tumors with both the initial sensitizing EGFR mutations and the T790M resistance mutation. nih.govfrontiersin.org A key characteristic of these inhibitors, including AZD-9291, is their ability to selectively inhibit these mutant forms of EGFR while largely sparing wild-type EGFR. frontiersin.orgamegroups.org This selectivity is crucial as it minimizes the toxic side effects commonly associated with earlier EGFR inhibitors, which often affected healthy tissues expressing normal EGFR, leading to issues like skin rash and diarrhea. drugbank.comnih.govecancer.org

AZD-9291, a mono-anilino-pyrimidine compound, irreversibly binds to the cysteine-797 residue in the ATP binding site of the mutant EGFR. amegroups.orgnih.gov This covalent bond ensures sustained inhibition. patsnap.com Preclinical studies demonstrated that AZD-9291 is significantly more potent against EGFR with sensitizing and T790M resistance mutations compared to wild-type EGFR. nih.govastrazeneca.com For instance, it has a nearly 200-fold greater potency against the L858R/T790M double mutant than against wild-type EGFR. nih.gov This high degree of selectivity translates into a more favorable clinical profile, effectively targeting the cancer cells while reducing collateral damage to healthy cells. nih.gov

Research Findings on AZD-9291 (Osimertinib)

Preclinical Efficacy of AZD-9291

Cell Line ModelEGFR Mutation StatusIn Vitro IC50 (nmol/L)In Vivo Tumor Regression (at 5mg/kg/day)Reference
PC-9Exon 19 deletion13-54178% growth inhibition chemicalbook.comresearchgate.net
H3255L858R13-54Significant shrinkage nih.govchemicalbook.com
H1975L858R/T790M<15119% growth inhibition chemicalbook.comresearchgate.net
PC-9VanRExon 19 del/T790M<15Significant shrinkage nih.govchemicalbook.com

Clinical Trial Results for AZD-9291

Clinical TrialPatient PopulationT790M StatusOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
AURA Phase I/IIEGFR TKI-resistant NSCLCConfirmed Positive61%9.6 months amegroups.org
AURA Phase I/IIEGFR TKI-resistant NSCLCConfirmed Negative21%2.8 months amegroups.org
Phase I Study (Jänne et al.)EGFR TKI-resistant NSCLCAll Patients51%Not Reported nih.govascopubs.org
Phase I Study (Jänne et al.)EGFR TKI-resistant NSCLCConfirmed Positive64%Not Reported ascopubs.org

Properties

Molecular Formula

C30H41N7O8S2

Molecular Weight

691.82

Synonyms

(Z)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylimidic acid compound with methanesulfonic acid (1:2)

Origin of Product

United States

Molecular Mechanism of Action of Azd 9291 Dimesylate

Target Identification and Specificity for Mutant Epidermal Growth Factor Receptor (EGFRm)

The primary molecular target of AZD-9291 is the tyrosine kinase domain of the epidermal growth factor receptor. chemicalbook.com Unlike first and second-generation TKIs, AZD-9291 was specifically developed to be highly selective for mutant forms of EGFR (EGFRm), which are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC). aacrjournals.orgnih.gov Its development addressed the significant clinical challenge of acquired resistance to earlier TKIs, most commonly caused by the T790M mutation in the EGFR kinase domain. nih.govresearchgate.net Preclinical studies have consistently shown that AZD-9291 is a potent inhibitor of both EGFRm-sensitizing and T790M resistance mutants. aacrjournals.orgnih.gov

AZD-9291 functions as an irreversible inhibitor of the EGFR kinase. aacrjournals.orgnih.gov Its mechanism involves the formation of a covalent bond with a specific amino acid residue within the ATP-binding site of the EGFR kinase domain. nih.gov The compound's structure includes an acrylamide (B121943) group which acts as a Michael acceptor, allowing it to covalently bind to the thiol group of cysteine-797 (Cys-797). nih.govnih.gov This covalent interaction permanently blocks the ATP-binding site, thus irreversibly inactivating the kinase activity of the receptor. nih.govresearchgate.net This irreversible mode of action leads to sustained target inhibition, with pharmacodynamic studies in mouse models showing that EGFR phosphorylation remains significantly diminished for over 30 hours after a single dose, well beyond the drug's pharmacokinetic half-life. nih.gov

A defining characteristic of AZD-9291 is its high selectivity for mutant EGFR over wild-type EGFR. aacrjournals.orgnih.govnih.gov This selectivity is crucial because the inhibition of wild-type EGFR in healthy tissues, such as the skin and gastrointestinal tract, is associated with dose-limiting toxicities like rash and diarrhea commonly seen with less selective EGFR inhibitors. amegroups.orgnih.govresearchgate.net In vitro studies have quantified this selectivity, demonstrating that AZD-9291 is approximately 200-fold more selective for mutant EGFR compared to its wild-type counterpart. nih.gov Cellular assays measuring the inhibition of EGFR phosphorylation show that the concentrations of AZD-9291 required to inhibit WT-EGFR are significantly higher than those needed for mutant EGFR. nih.gov This selective profile allows for effective targeting of the mutated receptor in cancer cells while minimizing effects on normal cells. amegroups.org

Cell LineEGFR Mutation StatusAZD-9291 IC₅₀ for pEGFR Inhibition (nM)
PC-9Exon 19 Deletion13
H3255L858R15
H1975L858R/T790M15
PC-9VanRExon 19 Del/T790M12
A431Wild-Type480
LOVOWild-Type599

Data derived from studies measuring the inhibition of EGFR phosphorylation in various cell lines. nih.gov

AZD-9291 is highly potent against the most common activating, or sensitizing, EGFR mutations found in NSCLC, including in-frame deletions in exon 19 (ex19del) and the L858R point mutation in exon 21. nih.govpatsnap.comacs.org These mutations are known to sensitize tumors to the effects of EGFR TKIs. nih.gov In vitro cellular assays demonstrate that AZD-9291 inhibits EGFR phosphorylation in cell lines harboring these mutations with mean IC50 values in the low nanomolar range (13 to 54 nM). nih.govchemicalbook.com This potent activity translates to significant anti-tumor effects in vivo, where low daily doses of AZD-9291 have been shown to cause profound tumor regression in xenograft models with ex19del (PC-9) and L858R (H3255) mutations. nih.gov

The primary therapeutic advantage of AZD-9291 is its potent and selective activity against the T790M resistance mutation. aacrjournals.orgresearchgate.netpatsnap.com The T790M mutation, often referred to as the "gatekeeper" mutation, accounts for resistance in over half of the patients treated with first-generation EGFR TKIs. amegroups.org AZD-9291 was specifically designed to overcome this mechanism of resistance. researchgate.net It demonstrates potent inhibition of EGFR phosphorylation in cell lines that harbor both a sensitizing mutation and the T790M mutation (e.g., H1975 [L858R/T790M] and PC-9VanR [ex19del/T790M]), with IC50 potencies below 15 nM. nih.govchemicalbook.com Biochemical assays using recombinant enzymes further confirm this high potency, with an apparent IC50 of 1 nM against the L858R/T790M double mutant. nih.gov This potent activity against T790M-positive tumors has been validated in multiple preclinical in vivo models, showing significant and sustained tumor shrinkage. nih.govpatsnap.com

EGFR Recombinant EnzymeApparent IC₅₀ (nM)
L858R12
L858R/T790M1
Wild-Type494

Data from biochemical profiling of AZD-9291 against EGFR recombinant enzymes. nih.gov

Downstream Signaling Pathway Modulation

The binding of AZD-9291 to the EGFR kinase domain and the subsequent inhibition of its activity lead to the modulation of critical downstream signaling pathways. aacrjournals.orgpatsnap.com In cancer cells with activating EGFR mutations, these pathways are constitutively active, driving cell proliferation, growth, and survival. By blocking the initial phosphorylation event on the receptor, AZD-9291 effectively shuts down these aberrant signals. nih.govresearchgate.net Pharmacodynamic studies in tumor xenografts have confirmed that treatment with AZD-9291 strongly inhibits not only phospho-EGFR but also downstream signaling molecules such as ERK, S6, and PRAS40. nih.gov

The foundational step in the molecular mechanism of AZD-9291 is the direct inhibition of EGFR autophosphorylation. nih.govpatsnap.com Upon binding to the kinase domain, the drug prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor, a critical step for signal transduction activation. dovepress.com This inhibitory effect has been extensively documented in preclinical studies. nih.govpatsnap.comacs.org In cell lines harboring EGFR sensitizing mutations (PC-9, H3255) and the T790M resistance mutation (H1975), AZD-9291 potently inhibits EGFR phosphorylation at low nanomolar concentrations. nih.govpatsnap.com In contrast, significantly higher concentrations are required to achieve similar levels of phosphorylation inhibition in wild-type EGFR cell lines, underscoring the drug's selectivity. nih.gov This on-target inhibition of phosphorylation is the key event that leads to the modulation of downstream pathways and ultimately results in the compound's anti-tumor activity. patsnap.comresearchgate.net

Regulation of AKT Signaling Pathway

AZD-9291 effectively inhibits downstream signaling pathways activated by EGFR, including the PI3K/AKT pathway. nih.govnih.gov In non-small cell lung cancer (NSCLC) cells, treatment with AZD-9291 has been shown to decrease the levels of key components of this pathway, including phosphoinositide-3 kinase (PI3K), protein kinase B (Akt), and its phosphorylated form (p-Akt). nih.gov The inhibition of p-Akt is observed in cells with mutant EGFR following treatment. nih.gov However, the efficacy of this inhibition can be influenced by other cellular factors; for instance, cell lines with PTEN loss may retain higher levels of phospho-AKT despite treatment. nih.gov Studies have indicated that the PI3K/Akt signaling pathway plays a critical role in AZD-9291-induced cell death. nih.gov

Regulation of ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling cascade, is another critical downstream target of EGFR that is modulated by AZD-9291. The compound potently inhibits the phosphorylation of ERK (p-ERK) in sensitive EGFR-mutant cell lines. nih.govnih.govresearchgate.net This inhibition of the EGFR/ERK signaling pathway has been described as continuous and efficient. nih.govresearchgate.net The suppression of ERK phosphorylation is a key event linked to the therapeutic effects of the drug. nih.gov However, aberrant and sustained activation of ERK signaling through EGFR-independent mechanisms has been identified as a driver of acquired resistance to AZD-9291. nih.gov In preclinical models of resistance, sustained ERK activation was observed despite the inhibition of EGFR phosphorylation. nih.gov

Cellular Consequences of EGFR Inhibition

Apoptosis Induction in Sensitive Cell Lines

A primary cellular consequence of EGFR inhibition by AZD-9291 in sensitive cancer cell lines is the potent induction of apoptosis, or programmed cell death. nih.govresearchgate.net This apoptotic response is considered a crucial mechanism underlying the therapeutic efficacy of AZD-9291 against EGFR-mutant non-small cell lung cancer (NSCLC). nih.gov Studies have demonstrated that AZD-9291 effectively induces apoptosis across various sensitive EGFR-mutant NSCLC cell lines. nih.govresearchgate.net The induction of apoptosis is dose-dependent, with increasing concentrations of AZD-9291 leading to a greater percentage of apoptotic cells. researchgate.net

Table 1: Effect of AZD-9291 on Cell Survival in EGFR-Mutant NSCLC Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM) for Cell Survival Inhibition
PC-9ex19del<10
HCC827ex19del<10
PC-9/GRex19del~10
H1975L858R/T790M~10

This table summarizes the concentration of AZD-9291 required to inhibit the survival of various EGFR-mutant cell lines by 50% (IC50) after 3 days of exposure, based on data presented in related studies. nih.govresearchgate.net

Modulation of Apoptotic and Anti-Apoptotic Proteins (e.g., Bim, Mcl-1)

The induction of apoptosis by AZD-9291 is critically mediated by its ability to modulate the levels of key proteins that regulate the apoptotic process. nih.gov Specifically, AZD-9291 treatment leads to an elevation of the pro-apoptotic protein Bim (Bcl-2-like protein 11) and a concurrent reduction in the levels of the anti-apoptotic protein Mcl-1 (Myeloid Cell Leukemia 1). nih.govresearchgate.net

This modulation is not due to changes in gene transcription but rather occurs at the post-translational level. researchgate.net AZD-9291 increases the stability of the Bim protein while enhancing the proteasome-dependent degradation of the Mcl-1 protein. nih.govresearchgate.net The regulation of both Bim and Mcl-1 is dependent on the suppression of the MEK/ERK signaling pathway. nih.gov The importance of this mechanism is highlighted by findings that blocking the elevation of Bim through gene knockdown or enforcing the expression of Mcl-1 can attenuate or even abolish AZD-9291-induced apoptosis. nih.gov

Table 2: Summary of AZD-9291's Effect on Key Apoptotic Regulatory Proteins

ProteinRole in ApoptosisEffect of AZD-9291 TreatmentMechanism of Modulation
Bim Pro-apoptoticLevels are elevatedIncreased protein stability nih.govresearchgate.net
Mcl-1 Anti-apoptoticLevels are reducedEnhanced proteasome-dependent degradation nih.govresearchgate.net
Bax Pro-apoptoticNo significant changeN/A
Bcl-2 Anti-apoptoticNo significant changeN/A

This table outlines the observed effects of AZD-9291 on critical apoptotic and anti-apoptotic proteins in sensitive EGFR-mutant NSCLC cell lines. nih.gov

Preclinical Efficacy Studies of Azd 9291 Dimesylate

In Vitro Anti-Proliferative and Cytotoxic Effects

Laboratory-based studies using cancer cell lines (in vitro) were crucial in establishing the initial efficacy profile of AZD-9291. These studies assessed the compound's ability to inhibit the growth and survival of cancer cells with different EGFR mutation statuses.

In studies involving NSCLC cell lines with activating EGFR mutations (EGFRm+), such as exon 19 deletions (ex19del) or the L858R point mutation, AZD-9291 demonstrated potent anti-proliferative effects. nih.govaacrjournals.org The compound effectively inhibited EGFR phosphorylation, a key step in the signaling pathway that drives cell growth, in cell lines like PC-9 (ex19del) and H3255 (L858R). nih.gov

The potency of AZD-9291 was quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. In EGFRm+ cell lines, AZD-9291 showed high potency with low nanomolar IC50 values. nih.govnih.gov For instance, in the PC-9 cell line, the mean IC50 was reported to be 8 nM. aacrjournals.org This high potency was consistent across various parental EGFRm+ cell lines, including PC-9, H3255, HCC827, and HCC4006, confirming its strong activity against TKI-sensitive cancers. nih.gov

A primary challenge with earlier generation EGFR-TKIs is the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation. nih.govresearchgate.net AZD-9291 was specifically developed to overcome this resistance mechanism. nih.govnih.gov In vitro studies confirmed its potent activity against cell lines harboring both an activating EGFR mutation and the T790M resistance mutation. nih.govaacrjournals.org

AZD-9291 strongly inhibited EGFR phosphorylation and cellular growth in T790M mutant cell lines, such as H1975 (L858R/T790M) and PC-9VanR (ex19del/T790M). nih.gov The compound displayed low nanomolar IC50 values in these resistant cell lines, with a mean IC50 of 5-11 nM in H1975 cells and 40 nM in PC-9VanR cells. aacrjournals.orgnih.gov This demonstrated that AZD-9291 maintains its potent inhibitory effects even in the presence of the T790M mutation, which renders first and second-generation TKIs ineffective. nih.gov

Interactive Table: In Vitro Potency of AZD-9291 in EGFR-Mutant Cell Lines

Cell LineEGFR Mutation StatusAZD-9291 Geometric Mean IC50 (nM)
PC-9ex19del8 - 17
H3255L858R13 - 54 (p-EGFR)
H1975L858R/T790M5 - 11
PC-9VanRex19del/T790M<15 (p-EGFR), 40 (Sytox)
Calu-3Wild-Type650
H2073Wild-Type461

Data compiled from multiple preclinical studies. nih.govaacrjournals.orgnih.gov IC50 values represent the concentration for 50% inhibition of cell viability (Sytox) or EGFR phosphorylation (p-EGFR).

In Vivo Anti-Tumor Activity in Xenograft Models

Following the promising in vitro results, the efficacy of AZD-9291 was evaluated in animal models, specifically in mice with tumors grown from human cancer cells (xenograft models). These studies aimed to determine if the compound's potent cellular activity would translate to tumor shrinkage in a living organism.

In xenograft models using EGFRm+ cancer cells like PC-9 (ex19del) and H3255 (L858R), oral administration of AZD-9291 led to significant, dose-dependent tumor regression. nih.govaacrjournals.org Profound and sustained tumor shrinkage was observed, demonstrating strong anti-tumor activity in models representing TKI-sensitive NSCLC. nih.govnih.gov Even at low doses, the treatment induced significant tumor regression after 14 days of daily administration. aacrjournals.orgresearchgate.net

Consistent with the in vitro findings, AZD-9291 demonstrated robust anti-tumor activity in xenograft models of T790M-mediated resistance. nih.govaacrjournals.org In mice bearing tumors from H1975 (L858R/T790M) or PC-9VanR (ex19del/T790M) cells, daily oral dosing of AZD-9291 caused profound and sustained tumor regression in a dose-dependent manner. nih.govnih.gov Significant tumor shrinkage was observed at doses as low as 2.5mg/kg/day in the H1975 model. nih.govaacrjournals.org These in vivo studies provided strong evidence that AZD-9291 could effectively target tumors that had become resistant to other EGFR inhibitors. aacrjournals.orgnih.gov

To assess the selectivity of AZD-9291, its activity was also tested in xenograft models with wild-type EGFR. nih.gov The compound showed significantly less activity against these tumors compared to its effects on EGFR-mutant models. nih.govaacrjournals.org While some moderate tumor growth inhibition was noted at a dose of 5 mg/kg/day, this same dose level was sufficient to cause profound tumor shrinkage in both EGFRm+ and EGFRm+/T790M models. nih.govaacrjournals.org This wide margin of selectivity is a key characteristic of AZD-9291, suggesting a lower potential for toxicities associated with inhibiting wild-type EGFR in healthy tissues. nih.govpatsnap.com

Efficacy in Specialized Preclinical Models

AZD-9291 dimesylate, which contains the active ingredient osimertinib (B560133), has demonstrated significant efficacy in preclinical models of central nervous system (CNS) metastasis, a common site of disease progression in non-small cell lung cancer (NSCLC). Preclinical research has focused on the compound's ability to penetrate the blood-brain barrier (BBB) and exert its therapeutic effects on brain lesions.

Studies have shown that osimertinib has greater penetration of the mouse blood-brain barrier when compared to other epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475), rociletinib, and afatinib (B358). semanticscholar.org In preclinical assessments involving nonhuman primate and mouse models, the brain-to-blood concentration ratio of osimertinib increased substantially more than that of rociletinib and gefitinib. onclive.com Specifically, concentrations of AZD-9291 in mouse brain tissue were found to be 5 to 25-fold higher than in plasma. bohrium.com This superior distribution to the brain is a key attribute, with studies indicating it is approximately 10-fold higher than that of gefitinib. bohrium.com An active circulating metabolite, AZ5104, showed roughly equivalent concentrations in brain tissue and plasma. bohrium.com Further investigations using positron emission tomography (PET) micro-dosing in cynomolgus monkeys revealed that [11C]osimertinib had markedly greater exposure in the brain compared to [11C]rociletinib and [11C]gefitinib. semanticscholar.org

In terms of therapeutic efficacy, AZD-9291 was assessed in an in vivo mouse xenograft model using PC9 cells, which harbor an EGFR exon 19 deletion, to simulate brain metastases. semanticscholar.orgbohrium.com In this model, osimertinib induced sustained tumor regression. semanticscholar.orgonclive.com In contrast, rociletinib did not achieve tumor regression in the same model. semanticscholar.org

Furthermore, preclinical studies have specifically investigated the activity of osimertinib against leptomeningeal carcinomatosis (LMC), a devastating form of CNS metastasis. nih.govamegroups.org In a mouse model of LMC that was resistant to first and second-generation EGFR-TKIs, osimertinib demonstrated notable activity. nih.gov It was found to markedly inhibit the progression of LMC in these in vivo models. amegroups.org This preclinical evidence of activity against LMC was instrumental in prompting further clinical investigation of the compound for this indication. onclive.com

Interactive Data Table: Preclinical Efficacy of AZD-9291 in CNS Metastasis Models

Model SystemCompound(s) StudiedKey Findings
Mouse ModelAZD-9291 (Osimertinib), GefitinibAZD-9291 showed 5-25 fold higher concentration in brain tissue vs. plasma; brain distribution was ~10-fold higher than gefitinib. bohrium.com
Mouse & Nonhuman Primate ModelsOsimertinib, Rociletinib, GefitinibBrain-to-blood ratio increased more than two-fold with osimertinib; increases were trivial with rociletinib and gefitinib. onclive.com
Cynomolgus Monkey Model (PET)[11C]osimertinib, [11C]rociletinib, [11C]gefitinibMarkedly greater brain exposure of [11C]osimertinib compared to the other radiolabeled TKIs. semanticscholar.org
PC9 Mouse Brain Metastasis Xenograft ModelAZD-9291 (Osimertinib), RociletinibAZD-9291 induced sustained tumor regression; rociletinib did not achieve tumor regression. semanticscholar.orgbohrium.com
Mouse Model of LMCOsimertinibDemonstrated marked inhibition of LMC progression, even in models resistant to 1st and 2nd generation EGFR-TKIs. nih.govamegroups.org

Molecular Mechanisms of Acquired Resistance to Azd 9291 Dimesylate

EGFR-Independent Bypass Signaling Pathway Activation

EGFR-independent resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling, thereby rendering the cancer cells insensitive to EGFR inhibition.

Activation of the RAS-MAPK signaling pathway is a well-documented mechanism of resistance to EGFR TKIs, including AZD-9291. aacrjournals.orgnih.govnih.gov This can occur through various genetic alterations, most notably amplifications or activating mutations in the KRAS and NRAS genes. nih.govaacrjournals.orgaacrjournals.org These alterations lead to constitutive activation of the downstream signaling cascade, promoting cell proliferation and survival independently of EGFR.

Preclinical studies have shown that cell populations with acquired resistance to AZD-9291 frequently exhibit NRAS mutations or a gain in the copy number of wild-type NRAS or KRAS. aacrjournals.org In clinical trials such as FLAURA and AURA3, NRAS and KRAS mutations were detected in 3% and 1% of patients, respectively, upon progression on osimertinib (B560133). nih.gov The combination of AZD-9291 with a MEK inhibitor, such as selumetinib (B1684332), has been shown to delay or prevent the emergence of resistance in preclinical models, providing a strong rationale for targeting the RAS-MAPK pathway to overcome resistance. aacrjournals.orgnih.gov

Bypass Pathway Genetic Alteration Frequency in Resistant Cases Mechanism of Action
RAS-MAPKKRAS Amplification/Mutation1-3% nih.govConstitutive activation of downstream signaling, bypassing EGFR. aacrjournals.orgnih.govaacrjournals.org
RAS-MAPKNRAS Amplification/Mutation3% nih.govSustained ERK signaling independent of EGFR. aacrjournals.orgnih.gov
METMET Amplification5-24% nih.govActivation of MET receptor tyrosine kinase, leading to downstream signaling via PI3K/AKT and MAPK pathways. nih.gov

Amplification of the MET gene is one of the most common EGFR-independent mechanisms of resistance to AZD-9291. nih.govnih.govmdpi.com MET amplification leads to the overexpression and activation of the c-Met receptor tyrosine kinase, which in turn activates downstream signaling pathways such as PI3K-Akt and MAPK, promoting cell survival and proliferation despite the inhibition of EGFR. nih.gov

The incidence of MET amplification in patients who have progressed on osimertinib is estimated to be between 5% and 24%. nih.gov Interestingly, MET amplification appears to be more common in the first-line treatment setting, while the EGFR C797S mutation is more frequent in the second-line setting. nih.gov MET amplification can occur with or without the loss of the T790M mutation. nih.gov The combination of AZD-9291 with a MET inhibitor, such as crizotinib or savolitinib (B612288), has been explored as a therapeutic strategy to overcome this resistance mechanism. nih.govnih.govnih.gov

HER2 Amplification

Amplification of the Human Epidermal Growth Factor Receptor 2 (HER2, also known as ERBB2) gene is a recognized mechanism of acquired resistance to AZD-9291. This alteration leads to the overproduction of the HER2 protein, a receptor tyrosine kinase that can activate downstream signaling pathways parallel to EGFR, thereby circumventing EGFR blockade by AZD-9291.

Research Findings: HER2 amplification has been identified in patients who have developed resistance to AZD-9291. Studies have shown that this amplification can occur with or without the loss of the EGFR T790M mutation, which is the primary target of AZD-9291 in the second-line setting. The amplification of HER2 is considered an "off-target" resistance mechanism as it does not involve alterations to the EGFR gene itself. The activation of the HER2 pathway is thought to drive continued cell proliferation and survival despite the inhibition of EGFR. Preclinical models have demonstrated that combining AZD-9291 with HER2-targeted therapies can overcome this form of resistance.

Mechanism Frequency in Resistant Cases Associated Molecular Changes
HER2 Amplification2-5%Often mutually exclusive with EGFR T790M, but can co-occur with other resistance mechanisms.

PIK3CA Mutations

Mutations in the Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha (PIK3CA) gene represent another avenue for acquired resistance to AZD-9291. The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade of EGFR, and activating mutations in PIK3CA can lead to its constitutive activation, rendering the cells independent of EGFR signaling for their growth and survival.

Research Findings: Acquired mutations in PIK3CA have been detected in tumor samples from patients who have progressed on AZD-9291. These mutations are typically activating, leading to sustained signaling through the PI3K pathway. In vitro studies have shown that NSCLC cell lines harboring both EGFR mutations and acquired PIK3CA mutations exhibit resistance to AZD-9291. The combination of AZD-9291 with PI3K pathway inhibitors has been shown to restore sensitivity in preclinical models.

Mechanism Frequency in Resistant Cases Common Mutations
PIK3CA Mutations5-7%E545K, E542K

BRAF Mutations

The acquisition of mutations in the B-Raf proto-oncogene, serine/threonine kinase (BRAF), particularly the V600E mutation, is an established mechanism of resistance to AZD-9291. BRAF is a key component of the MAPK/ERK signaling pathway, which is another major downstream effector of EGFR.

Research Findings: The emergence of BRAF V600E mutations has been reported in patients with EGFR-mutant NSCLC upon developing resistance to AZD-9291. This mutation leads to the constitutive activation of the MAPK pathway, promoting cell proliferation and survival independently of EGFR. Clinical case reports have documented responses to combination therapy with BRAF inhibitors (such as dabrafenib) and MEK inhibitors (such as trametinib) in patients who developed BRAF V600E-mediated resistance to AZD-9291.

Mechanism Frequency in Resistant Cases Therapeutic Approach in Resistant Cases
BRAF Mutations (V600E)~3%Combination of BRAF and MEK inhibitors. gustaveroussy.fr

NF1 Loss

Loss of function of the Neurofibromin 1 (NF1) gene, a tumor suppressor that negatively regulates the RAS signaling pathway, can also contribute to acquired resistance to AZD-9291.

Research Findings: NF1 is a GTPase-activating protein that accelerates the conversion of active RAS-GTP to its inactive GDP-bound state. Loss of NF1 function leads to an accumulation of active RAS, resulting in the hyperactivation of the downstream MAPK and PI3K/AKT signaling pathways. This sustained signaling can bypass the need for EGFR activation and thus confer resistance to AZD-9291. Preclinical studies have suggested that loss of NF1 confers resistance to EGFR inhibition in lung cancer. nih.gov

Mechanism Effect on Signaling Pathway
NF1 LossHyperactivation of RAS/MAPK and PI3K/AKT pathways.

FGFR1 Amplification

Amplification of the Fibroblast Growth Factor Receptor 1 (FGFR1) gene is an additional mechanism of acquired resistance to AZD-9291. Overexpression of FGFR1 can activate downstream signaling pathways that overlap with those regulated by EGFR.

Research Findings: Focal amplification of FGFR1 has been identified in patients who have developed resistance to AZD-9291. nih.gov This amplification can lead to increased FGFR1 signaling, which in turn can activate the MAPK and PI3K/AKT pathways, thereby providing a bypass mechanism to overcome EGFR inhibition. nih.govnih.gov In some cases, increased levels of the FGFR1 ligand, FGF2, have also been observed, suggesting an autocrine loop-mediated resistance mechanism. nih.gov

Mechanism Associated Findings
FGFR1 AmplificationIncreased levels of FGF2 mRNA. nih.gov

Histologic Transformation Mechanisms

Transformation to Small-Cell Carcinoma

One of the most dramatic mechanisms of resistance to AZD-9291 is the histologic transformation of EGFR-mutant adenocarcinoma into small-cell lung cancer (SCLC). This represents a fundamental change in the tumor's biology and lineage.

Research Findings: Transformation to SCLC has been observed in a subset of patients with EGFR-mutant NSCLC who progress on AZD-9291. aacrjournals.org This transformation is often associated with the loss of the adenocarcinoma phenotype and the acquisition of neuroendocrine features. The transformed SCLC typically retains the initial EGFR mutation but becomes resistant to EGFR TKI therapy. aacrjournals.org Instead, these tumors often respond to standard SCLC chemotherapy regimens, such as platinum-etoposide. The underlying molecular events driving this transformation are complex and are thought to involve alterations in key tumor suppressor genes like TP53 and RB1.

Mechanism Frequency in Resistant Cases Clinical Implication
Transformation to SCLC4-15%Switch to SCLC-specific chemotherapy. nih.gov

Multidrug Resistance Protein Overexpression

Overexpression of ABC transporters is a key mechanism of multidrug resistance (MDR) in cancer cells, contributing to the failure of chemotherapy by actively pumping a wide array of drugs out of the cell. nih.gov In the context of AZD-9291, certain members of this transporter family have been implicated in the development of acquired resistance.

Role of ABCB1 (P-glycoprotein)

ABCB1, also known as P-glycoprotein (P-gp), is a well-characterized ABC transporter linked to MDR. nih.govcgu.edu.tw Its role in acquired resistance to AZD-9291 is complex, with research indicating a dual interaction. On one hand, some studies suggest that increased expression of ABCB1 may be a mechanism of acquired resistance to AZD-9291. For instance, an AZD-9291-resistant non-small cell lung cancer (NSCLC) cell line, PC9/osimertinib, was found to have significantly increased levels of ABCB1 gene expression compared to the parent cell line. aacrjournals.org The knockdown of ABCB1 expression in these resistant cells using short hairpin RNA led to enhanced cytotoxicity of AZD-9291, supporting the idea that ABCB1 overexpression plays a direct role in resistance to this specific drug. aacrjournals.org

Conversely, other research highlights that AZD-9291 itself can act as an inhibitor of ABCB1, thereby reversing ABCB1-mediated resistance to other chemotherapeutic agents. mdpi.comacs.orgaacrjournals.orgnih.gov Studies have demonstrated that AZD-9291 can sensitize cancer cells overexpressing ABCB1 to substrate drugs like paclitaxel, vincristine, and colchicine. mdpi.comnih.govnih.gov This effect is achieved by AZD-9291 directly inhibiting the efflux function of the ABCB1 transporter, which increases the intracellular accumulation of these other drugs. mdpi.comaacrjournals.orgnih.gov This inhibitory action occurs without altering the expression level or cellular localization of the ABCB1 protein. mdpi.comacs.orgnih.gov Furthermore, AZD-9291 has been shown to stimulate the ATPase activity of ABCB1, indicating a direct interaction with the transporter's drug-substrate-binding site. mdpi.comacs.orgnih.gov Despite this interaction, some studies have concluded that the overexpression of ABCB1 is unlikely to be a primary contributor to the development of clinical resistance to AZD-9291 itself, even though it may be a substrate for the transporter. nih.govcgu.edu.twacs.org

Table 1: Effect of AZD-9291 on Reversing ABCB1-Mediated Multidrug Resistance in Cancer Cell Lines
Cell LineABCB1 ExpressionSubstrate DrugEffect of AZD-9291Reference
KB-C2OverexpressingColchicine, Paclitaxel, VincristineSignificantly sensitized cells to substrate drugs mdpi.com
HEK/ABCB1Transfected/OverexpressingPaclitaxel, VincristineConcentration-dependent decrease in resistance nih.gov
KB-V-1OverexpressingColchicine, Vincristine, PaclitaxelResensitized cells to substrate drugs acs.org
NCI-ADR-RESOverexpressingColchicine, Vincristine, PaclitaxelResensitized cells to substrate drugs acs.org
PC9/osimertinibOverexpressingOsimertinib (AZD-9291)Knockdown of ABCB1 enhanced cytotoxicity aacrjournals.org

Other ABC Transporters (e.g., ABCG2, ABCC1, ABCC10)

Beyond ABCB1, other ABC transporters have been investigated for their potential role in acquired resistance to AZD-9291.

ABCG2 (Breast Cancer Resistance Protein - BCRP): Overexpression of ABCG2 has been identified as a significant mechanism of resistance to AZD-9291. researchgate.netresearchgate.net Studies have shown that in AZD-9291-resistant NSCLC cells, the expression of ABCG2 is increased, leading to a greater efflux of the drug out of the cell and consequently lower intracellular concentrations. researchgate.netresearchgate.net Importantly, inhibiting the function or down-regulating the expression of ABCG2 in these resistant cells can reverse the resistance and restore sensitivity to AZD-9291. researchgate.netresearchgate.net The co-activation of the MAPK and PI3K/AKT signaling pathways has been linked to the overexpression of ABCG2 in these resistant cells. researchgate.netresearchgate.net Similar to its effect on ABCB1, AZD-9291 has also been shown to inhibit the function of ABCG2, enhancing the efficacy of other chemotherapeutic agents that are substrates for this transporter. mdpi.comnih.govnih.gov

ABCC1 (Multidrug Resistance-Associated Protein 1 - MRP1): The role of ABCC1 in AZD-9291 resistance appears to be less direct. Research indicates that AZD-9291 does not significantly reverse ABCC1-mediated multidrug resistance. mdpi.comnih.gov While ABCC1 is a known contributor to chemotherapy resistance for various drugs, its specific role in creating acquired resistance to AZD-9291 is not as clearly established as that of ABCB1 or ABCG2. mdpi.com

ABCC10 (Multidrug Resistance-Associated Protein 7 - MRP7): Similar to ABCC1, studies have found that AZD-9291 does not have a significant reversal effect on ABCC10-mediated MDR. mdpi.comnih.gov ABCC10 is known to transport substrates such as taxanes and vinca alkaloids, contributing to resistance against these agents. researchgate.net However, its involvement as a primary mechanism of acquired resistance to AZD-9291 has not been strongly supported by current research. mdpi.comnih.gov

Table 2: Interaction of AZD-9291 with Other ABC Transporters in Resistant Cell Lines
TransporterCell LineSubstrate DrugEffect of AZD-9291Reference
ABCG2NCI-H460/MX20MitoxantroneSignificantly decreased resistance nih.gov
ABCG2H1975-ROsimertinib (AZD-9291)Inhibiting ABCG2 reversed resistance researchgate.net
ABCC1HEK/ABCC1-No significant reversal effect on MDR nih.gov
ABCC10HEK/ABCC10-No significant reversal effect on MDR nih.gov

Strategies to Overcome Azd 9291 Dimesylate Resistance in Preclinical Models

Combination Therapy Approaches

Combining AZD-9291 with other targeted agents is a key strategy to counteract resistance. This approach aims to inhibit the bypass signaling pathways that tumor cells activate to survive EGFR inhibition.

Co-targeting the MEK/ERK Pathway (e.g., with Selumetinib)

Activation of the RAS-MAPK signaling pathway is a frequent mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), including AZD-9291. aacrjournals.orgplos.org This has led to the investigation of combination therapies involving MEK inhibitors like selumetinib (B1684332).

Preclinical Findings:

In preclinical models, resistance to AZD-9291 is often associated with increased dependence on RAS signaling. aacrjournals.orgnih.gov

Cell populations resistant to AZD-9291 have shown increased sensitivity to the MEK inhibitor selumetinib when used in combination with AZD-9291. aacrjournals.orgnih.gov

In vitro studies demonstrated that the combination of AZD-9291 and selumetinib could prevent or delay the emergence of resistance in EGFR-mutant lung cancer cell lines. aacrjournals.orgnih.gov For instance, in PC9 cells, no resistant cells were observed after 34 days of combination treatment, whereas resistance emerged with AZD-9291 alone. aacrjournals.orgnih.gov In NCI-H1975 cells, the combination delayed the outgrowth of resistant cells. aacrjournals.orgnih.gov

In vivo, in transgenic mouse models with EGFRm/T790M tumors that had developed resistance to AZD-9291, the addition of selumetinib led to tumor regression. aacrjournals.orgnih.gov

The combination of a MEK inhibitor with AZD-9291 has been shown to restore sensitivity in AZD-9291-resistant cells, including those with MET amplification or an EGFR C797S mutation. plos.org

MEK inhibitors, in combination with AZD-9291, have been effective in overcoming resistance in models with BRAF fusion or elevated FGFR1 expression. researchgate.net

Preclinical Model Resistance Mechanism Combination Therapy Outcome
PC9 (EGFRm) cellsEmergence of resistanceAZD-9291 + SelumetinibPrevented emergence of resistance in vitro. aacrjournals.orgnih.gov
NCI-H1975 (EGFRm/T790M) cellsEmergence of resistanceAZD-9291 + SelumetinibDelayed emergence of resistance in vitro. aacrjournals.orgnih.gov
EGFRm/T790M transgenic miceAcquired resistance to AZD-9291AZD-9291 + SelumetinibCaused regression of resistant tumors in vivo. aacrjournals.orgnih.gov
PC9/AZDR cellsAberrant ERK signalingAZD-9291 + MEK inhibitorRestored sensitivity in vitro and in vivo. plos.org

Inhibition of BCL-2 Family Proteins (e.g., with Navitoclax)

The B-cell lymphoma-2 (BCL-2) family of proteins are crucial regulators of apoptosis. Overexpression of anti-apoptotic proteins like BCL-2 and BCL-xL can contribute to therapeutic resistance. aacrjournals.org

Preclinical Rationale and Findings:

Preclinical studies have shown that resistance to EGFR TKIs can be associated with reduced levels of the pro-apoptotic protein BIM. aacrjournals.org

In AZD-9291-resistant H1975 cells (H1975AR), a significant upregulation of BCL-2 was observed, suggesting it as a potential resistance mechanism. nih.gov

The combination of AZD-9291 with the BCL-2 inhibitor navitoclax (B1683852) (ABT-263) or the BCL-2 selective inhibitor venetoclax (B612062) (ABT-199) was shown to effectively overcome acquired resistance in H1975AR cells in vitro. nih.gov

This combination led to a significant increase in apoptosis compared to either drug alone. nih.gov

The synergistic effect appears to be mediated, at least in part, through the downregulation of the NF-κB pathway. nih.gov

A phase Ib clinical trial (ETCTN 9903) investigating the combination of osimertinib (B560133) and navitoclax in EGFR-mutant NSCLC patients who had developed resistance to initial EGFR TKI therapy showed the combination to be safe and feasible, with promising clinical activity. aacrjournals.orgmdpi.com

Preclinical Rationale for Novel Combination Therapeutics

The development of resistance to AZD-9291 often involves the activation of bypass signaling pathways, making combination therapies a rational approach. aacrjournals.org

MET Amplification: MET amplification is a known mechanism of resistance to EGFR TKIs. mdpi.com Preclinical studies have shown that combining a MET inhibitor, such as savolitinib (B612288) or AZD6094, with an EGFR TKI can overcome this resistance. researchgate.net The combination of AZD-9291 and AZD6094 induced tumor regressions in xenograft models with MET amplification and T790M EGFR mutations. researchgate.net

HER2 Amplification: Amplification of HER2 can also mediate acquired resistance. The combination of AZD-9291 with the HER2-targeted antibody-drug conjugate trastuzumab emtansine (T-DM1) has been shown to delay or prevent resistance in preclinical models. mdpi.com

AXL Upregulation: Upregulation of the AXL receptor tyrosine kinase has been identified as a mechanism of acquired resistance to AZD-9291. aacrjournals.org In preclinical models, the combination of AZD-9291 with cabozantinib, a multi-tyrosine kinase inhibitor that targets AXL, suppressed the growth of resistant cells in vitro and in vivo. aacrjournals.org

Rational Drug Design Based on Resistance Mechanisms

A major on-target resistance mechanism to AZD-9291 is the acquisition of a tertiary mutation in the EGFR gene, most commonly the C797S mutation. biomolther.org This has spurred the development of fourth-generation EGFR inhibitors designed to overcome this specific mutation.

Structural Modifications to Overcome Secondary EGFR Mutations

The C797S mutation prevents the irreversible binding of third-generation EGFR TKIs like AZD-9291. biomolther.org Therefore, new inhibitors are being designed to bind to the EGFR C797S mutant either reversibly or through different mechanisms.

Fourth-Generation EGFR TKIs:

Researchers are developing ATP-competitive inhibitors by modifying the structures of existing drugs like the ALK/EGFR dual inhibitor brigatinib (B606365). jcancer.org While brigatinib itself shows some activity against the EGFR triple mutation, its efficacy as a single agent is limited. jcancer.org

Structural modifications of brigatinib have led to the discovery of compounds with potent activity against the EGFRT790M/C797S triple mutant in vitro and in vivo. jcancer.org For example, compound 34, a derivative of brigatinib, showed high selectivity and inhibitory activity against the EGFRDel19/T790M/C797S mutant. nih.gov

Another approach involves designing reversible inhibitors. For instance, derivatives of 2-oxo-3,4-dihydropyrimido[4, 5-d]pyrimidines have been developed as effective inhibitors of EGFRL858R/T790M/C797S. nih.gov

Allosteric inhibitors that bind to a site other than the ATP-binding pocket are also being explored. EAI045 was an early example, and further modifications have led to more potent allosteric inhibitors that are effective as single agents. nih.gov

The introduction of additional hydrogen bond interactions with the mutant Ser797 residue is a key design strategy. sci-hub.sersc.org For example, the addition of a methylsulfonyl pyrrolidine (B122466) group can increase the number of hydrogen bond acceptor moieties, enhancing inhibitory activity. rsc.org

Hybrid molecules combining features of different inhibitors, such as vandetanib (B581) and EAI045, have been created to bind to both the ATP site and the allosteric site of the mutant EGFR. rsc.org

Compound Series/Type Design Strategy Targeted Mutation Key Findings
Brigatinib DerivativesStructural modification of existing TKIEGFRT790M/C797SCompound 34 showed high selectivity and inhibitory activity. nih.gov
Reversible Pyrimidine DerivativesReversible binding to ATP pocketEGFRL858R/T790M/C797SCompound 53 effectively inhibited the triple mutant. nih.gov
Allosteric InhibitorsBinding to an allosteric siteEGFR mutants including C797SDerivatives of EAI045 show efficacy as single agents. nih.gov
Pyrazolopyrimidine DerivativesIntroduction of extra hydrogen bondsEGFRL858R/T790M/C797SCompound 11 showed powerful antiproliferative activity. sci-hub.se
Hybrid MoleculesCombining pharmacophores of different inhibitorsEGFRL858R/T790M/C797SA vandetanib-EAI045 hybrid strongly inhibited the triple mutant. rsc.org

Preclinical Pharmacodynamics and Pharmacokinetics of Azd 9291 Dimesylate

In Vitro Enzymatic Inhibition Kinetics (e.g., IC50 values)

AZD-9291 demonstrates potent inhibitory activity against clinically relevant EGFR mutations. In enzymatic assays, it shows high potency against both sensitizing and resistance mutations. For instance, in recombinant enzyme assays, AZD-9291 exhibited an apparent half-maximal inhibitory concentration (IC50) of 12 nM for the L858R mutant and 1 nM for the double mutant L858R/T790M. nih.govmedchemexpress.com This indicates a significantly higher potency against the T790M resistance mutation. nih.gov

In cellular assays measuring the inhibition of EGFR phosphorylation, AZD-9291 showed significant potency in cell lines with EGFR mutations. The mean IC50 values for inhibition of EGFR phosphorylation were low in cell lines with sensitizing mutations (e.g., 8 nM in PC-9) and those with the T790M resistance mutation (e.g., 11 nM in H1975). nih.gov In contrast, it was significantly less potent in wild-type EGFR cell lines, with IC50 values in the range of 480 to 1865 nM. nih.gov This demonstrates a selectivity margin of approximately 200-fold for mutant EGFR over wild-type EGFR. nih.govapexbt.com

Table 1: In Vitro IC50 Values of AZD-9291 Against Various EGFR Forms

EGFR Form Cell Line Assay Type Apparent IC50 (nM)
L858R - Recombinant Enzyme 12 nih.govmedchemexpress.com
L858R/T790M - Recombinant Enzyme 1 nih.govmedchemexpress.com
Exon 19 deletion PC-9 Cellular Phosphorylation < 25 apexbt.com
L858R/T790M H1975 Cellular Phosphorylation < 25 apexbt.com
Wild-Type LoVo Cellular Phosphorylation > 500 apexbt.com
Wild-Type A431, LOVO, NCI-H2073 Cellular Phosphorylation 480 - 1865 nih.gov

Kinetic studies have further elucidated the mechanism of its selectivity. The covalent inactivation efficiency (k_inact/K_I) of AZD-9291 was found to be 20-fold and 50-fold higher for L858R and L858R/T790M mutants, respectively, compared to wild-type EGFR. acs.org This enhanced efficiency is attributed to both tighter binding (lower K_i) and faster covalent bond formation (higher k_inact) with the mutant forms of the receptor. acs.org

Metabolite Identification and Activity (e.g., AZ5104, AZ7550)

In preclinical studies, two principal circulating active metabolites of AZD-9291 have been identified: AZ5104 and AZ7550. nih.govnih.gov These metabolites are formed primarily through metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. europa.eunih.gov In human plasma, both metabolites are present at approximately 10% of the concentration of the parent compound, osimertinib (B560133), at steady state. nih.govnih.gov

Both AZ5104 and AZ7550 are pharmacologically active. harvard.edu AZ7550 exhibits a potency and selectivity profile that is broadly similar to the parent compound, AZD-9291. nih.govmedchemexpress.com In contrast, AZ5104 demonstrates greater potency than AZD-9291 against both mutant and wild-type EGFR, resulting in a smaller selectivity margin compared to the parent drug. nih.goveuropa.euiiarjournals.org Despite this, both metabolites retain selectivity for mutant EGFR over the wild-type form. harvard.edu In cellular assays, AZ5104 has been shown to effectively inhibit EGFR phosphorylation in cell lines with various EGFR mutations. nih.gov

Table 2: In Vitro Activity of AZD-9291 and its Metabolites

Compound Cell Line Mutation Cellular IC50 (nM)
AZD-9291 PC-9 Exon 19 deletion 26 medchemexpress.com
AZD-9291 H1975 L858R/T790M 45 medchemexpress.com
AZD-9291 LoVo Wild-Type 786 medchemexpress.com
AZ7550 PC-9 Exon 19 deletion 26 medchemexpress.com
AZ7550 H1975 L858R/T790M 45 medchemexpress.com
AZ7550 LoVo Wild-Type 786 medchemexpress.com
AZ5104 - - More potent than AZD-9291 nih.goveuropa.euiiarjournals.org

Target Engagement in Preclinical Models (e.g., phospho-EGFR inhibition)

Preclinical in vivo studies have confirmed the on-target activity of AZD-9291. In xenograft models using human cancer cell lines, administration of AZD-9291 led to potent and sustained inhibition of phosphorylated EGFR (phospho-EGFR). nih.gov For example, in mice with H1975 (L858R/T790M) tumor xenografts, a single oral dose of AZD-9291 at 5 mg/kg resulted in strong inhibition of phospho-EGFR and downstream signaling pathways, with maximal inhibition observed at 6 hours post-dose. nih.govaacrjournals.org

Consistent with its irreversible binding mechanism, the inhibition of phospho-EGFR was sustained, remaining significantly reduced even at 30 hours after administration, a time point well beyond the pharmacokinetic half-life of the drug in mice. nih.govaacrjournals.org This prolonged target inhibition is a key characteristic of AZD-9291. nih.gov While downstream signaling molecules like pERK and pS6 also showed maximal inhibition at 6 hours, their inhibition was more transient compared to that of phospho-EGFR. nih.gov Similar potent inhibition of phospho-EGFR and downstream signaling has been observed in other EGFR mutant xenograft models, such as PC-9 (exon 19 deletion). abmole.comiiarjournals.orgspandidos-publications.com

Oral Bioavailability and Tissue Distribution in Animal Models

Preclinical studies in animal models have demonstrated that AZD-9291 has good oral bioavailability. nih.govaacrjournals.org Following oral administration in mice, the compound is well-absorbed and distributes extensively into tissues. nih.govaacrjournals.org The population-estimated mean volume of distribution at steady-state (Vss/F) for osimertinib is 918 L, indicating significant tissue penetration. patsnap.comeuropa.eu

Notably, AZD-9291 shows significant penetration of the blood-brain barrier (BBB). nih.govaacrjournals.org In mice, brain concentrations of AZD-9291 were found to be substantially higher than in plasma, with tissue-to-plasma area under the curve (AUC) ratios ranging from 1.7 to 2.8. aacrjournals.orgresearchgate.net Quantitative whole-body autoradiography in rats also confirmed that radiolabeled AZD-9291 rapidly distributes into the brain after oral dosing. aacrjournals.org Furthermore, studies in non-human primates using positron emission tomography (PET) have shown that AZD-9291 achieves greater brain exposure compared to other EGFR TKIs. aacrjournals.orgnih.gov

Preclinical Half-Life and Exposure Levels

In mice, AZD-9291 exhibits moderate clearance, resulting in a plasma half-life of approximately 3 hours after oral administration. nih.govaacrjournals.org The active metabolites, AZ5104 and AZ7550, have similar half-lives in mouse plasma. nih.govaacrjournals.org The total exposure (AUC) of the metabolites relative to the parent compound was found to be approximately 33% for AZ5104 and 68% for AZ7550. nih.govaacrjournals.org

In a study with female SCID mice bearing H1975 tumor xenografts, a 5 mg/kg oral dose of osimertinib resulted in a maximum plasma concentration (Cmax) of 1.92 µM, reached at 0.5 hours (tmax), and an AUC from time 0 to the last measurable concentration (AUC0–t) of 4.82 µM.h/L. researchgate.net At a higher dose of 25 mg/kg, the plasma Cmax was 2.98 µM and the AUC0–t was 23.9 µM.h/L. researchgate.net It is noteworthy that the half-life observed in preclinical models is considerably shorter than the half-life of approximately 50 hours reported in humans, which contributes to a stable pharmacokinetic profile with once-daily dosing in the clinical setting. nih.govnih.govd-nb.info

Table 3: Preclinical Pharmacokinetic Parameters of AZD-9291 in Mice

Parameter Value Animal Model
Half-Life (t1/2) ~3 hours Mouse nih.govaacrjournals.org
Oral Bioavailability Good Mouse nih.govaacrjournals.org
Tissue Distribution Wide, including brain Mouse, Rat nih.govaacrjournals.org
Metabolite Exposure (AUC vs. Parent) AZ5104: ~33%, AZ7550: ~68% Mouse nih.govaacrjournals.org

Structural Biology of Azd 9291 Dimesylate Target Interactions

Crystallographic Analysis of EGFR-AZD9291 Complexes

X-ray crystallography has provided high-resolution snapshots of AZD-9291 bound to both wild-type (WT) and mutant forms of the EGFR kinase domain, revealing the precise atomic details of the interaction. rcsb.org A key structural feature is the covalent bond that AZD-9291, an irreversible inhibitor, forms with the Cysteine 797 (Cys797) residue located in the ATP-binding site of EGFR. aacrjournals.orgnih.gov This covalent linkage is formed by the inhibitor's acrylamide (B121943) "warhead" and is a defining characteristic of its mechanism. aacrjournals.orgnih.gov

Structural models derived from crystallography show that the mono-anilino-pyrimidine core of AZD-9291 is anchored in the binding pocket through two critical hydrogen bonds with the backbone of Methionine 793 (Met793) in the hinge region of the kinase. aacrjournals.orgnih.gov This fundamental interaction stabilizes the inhibitor in the active site. aacrjournals.orgnih.gov Furthermore, the indole (B1671886) moiety of the compound is positioned adjacent to the gatekeeper residue at position 790, a critical site for determining inhibitor selectivity. aacrjournals.orgnih.gov The amine portion of the molecule extends into the solvent channel. aacrjournals.orgnih.gov

The crystal structure of AZD-9291 in complex with the EGFR T790M mutant confirmed the binding mode that had been predicted by molecular dynamics simulations, validating the computational models. nih.govacs.orgrcsb.org These structures provide a static but detailed map of the interactions that underpin the inhibitor's potent and selective activity. rcsb.orgnih.gov

Table 1: Publicly Available Crystal Structures of EGFR in Complex with AZD-9291 (Osimertinib) This table is interactive. You can sort and filter the data.

PDB ID EGFR Variant Resolution (Å) Description
6JX4 EGFR T790M 2.53 Crystal structure of the mutant EGFR kinase domain in complex with AZD-9291, prepared by soaking the crystal with the inhibitor. rcsb.org
4ZAU Wild-Type EGFR 2.80 Reveals the binding mode of AZD-9291 to the kinase domain of wild-type EGFR, highlighting the basis for its selectivity margin. rcsb.org
7JX0 EGFR T790M Not specified Used in a comparative structural overlay with the inhibitor lazertinib (B608487) to show similar intermolecular interactions with the T790M methionine. researchgate.net

Molecular Dynamics Simulations of Binding Poses

While crystallography provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the binding process, revealing the conformational changes and energetic factors that govern the interaction between AZD-9291 and EGFR. rsc.org Unbiased, atomic-level MD simulations have been successfully used to observe the spontaneous association of AZD-9291 with both wild-type and T790M mutant EGFR kinases, starting from an unbound state. nih.govacs.orgrsc.org

These simulations revealed that the binding pose of AZD-9291 differs significantly when interacting with the T790M mutant compared to the wild-type protein. nih.govfigshare.com In the presence of the T790M mutation, MD simulations showed that AZD-9291 preferentially adopts a "flipped" conformation, involving an approximate 180° rotation of its indole group. rsc.org This computationally predicted pose was later confirmed by X-ray crystallography, underscoring the predictive power of MD simulations in drug discovery. nih.govrsc.org

By monitoring metrics such as the root mean square deviation (RMSD), these simulations demonstrate that AZD-9291 forms a highly stable complex once bound in the EGFR active site. rsc.orgmdpi.com The dynamic simulations provide crucial insights into the binding pathways and the conformational flexibility of both the inhibitor and the protein, which are aspects not visible in static crystal structures. nih.govbiorxiv.org

Interaction with the Gatekeeper Residue (Met 790) and Selectivity Basis

The clinical success of AZD-9291 hinges on its remarkable selectivity for EGFR harboring the T790M resistance mutation over the wild-type receptor. rcsb.org The structural basis for this selectivity lies in its unique interactions with the gatekeeper residue at position 790. nih.govacs.org In wild-type EGFR, this position is occupied by a threonine (Thr790). nih.govacs.org First and second-generation inhibitors are effective against sensitizing mutations but are thwarted by the T790M mutation, where the smaller threonine is replaced by a bulkier methionine (Met790), causing steric hindrance and increasing the receptor's ATP affinity. aacrjournals.orgnih.govnih.gov

AZD-9291 was designed to overcome this challenge. MD simulations and crystallographic data show that AZD-9291 interacts extensively and favorably with the Met790 residue in the mutant kinase. nih.govacs.orgfigshare.com In contrast, it has a much weaker interaction with the Thr790 residue in the wild-type kinase. nih.govacs.org This differential interaction is the primary reason why AZD-9291 binds with a much higher affinity to the T790M mutant. nih.govacs.org The inhibitor's structure, particularly the indole group, is shaped to fit snugly into the pocket created by the Met790 substitution, turning a resistance mechanism into a binding advantage. aacrjournals.orgnih.gov This exquisite molecular recognition, combined with the irreversible covalent bond to Cys797, allows AZD-9291 to potently inhibit the mutant EGFR while largely sparing the wild-type version, thereby reducing mechanism-based toxicities like skin rash. aacrjournals.orgnih.gov

Biomarker Research in Preclinical and Translational Contexts for Azd 9291 Dimesylate

Identification of Predictive and Prognostic Biomarkers of Response

The identification of predictive and prognostic biomarkers is crucial for optimizing the therapeutic use of AZD-9291 dimesylate (osimertinib). Preclinical and translational research has focused on identifying molecular markers that can predict response to treatment and provide prognostic information.

Molecular Alterations in EGFR and Bypass Pathways

The primary predictive biomarkers for a positive response to AZD-9291 are specific mutations within the Epidermal Growth Factor Receptor (EGFR) gene. AZD-9291 was specifically designed to target the T790M mutation in the EGFR gene, which is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). nih.govnih.gov Therefore, the presence of the T790M mutation, in addition to an initial sensitizing EGFR mutation (such as an exon 19 deletion or the L858R mutation), is a strong predictor of response to second-line AZD-9291 therapy. nih.govnih.gov

In the first-line setting, the presence of sensitizing EGFR mutations alone (e.g., exon 19 deletions or L858R) predicts a favorable response to AZD-9291. nih.govmdpi.com Preclinical studies have demonstrated that AZD-9291 effectively inhibits signaling pathways and growth in non-small cell lung cancer (NSCLC) cell lines with these activating EGFR mutations. mdpi.com

Beyond on-target EGFR mutations, alterations in bypass pathways can also influence the response to AZD-9291. These pathways provide alternative signaling routes for cancer cell survival and proliferation, thereby circumventing the effects of EGFR inhibition. Key bypass pathways implicated in primary and acquired resistance to AZD-9291 include:

MET Amplification: Amplification of the MET proto-oncogene is a well-established mechanism of resistance to EGFR TKIs, including AZD-9291. mdpi.commdpi.com MET amplification can activate downstream signaling pathways like PI3K/AKT independently of EGFR. mdpi.comnih.gov Preclinical models have shown that MET amplification can be induced in EGFR-mutant NSCLC cells by exposing them to increasing concentrations of osimertinib (B560133), leading to resistance. upf.edu

HER2 (ERBB2) Amplification: Amplification of the HER2 gene is another identified bypass pathway. nih.govmdpi.com It is often mutually exclusive with the T790M mutation. nih.govmdpi.com

Other Pathways: Alterations in other signaling molecules, such as KRAS, BRAF, and PIK3CA, have also been identified as potential mechanisms of resistance by activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT. mdpi.comnih.gov

The presence of these molecular alterations can serve as negative predictive biomarkers, indicating a lower likelihood of response to AZD-9291 monotherapy.

Pharmacodynamic Biomarkers of Target Inhibition (e.g., phospho-EGFR, downstream signaling)

Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is engaging its target and exerting the intended biological effect. For AZD-9291, the key pharmacodynamic biomarker is the phosphorylation status of EGFR (phospho-EGFR).

In preclinical models, treatment with AZD-9291 leads to a significant reduction in the levels of phospho-EGFR. opnme.com This indicates successful inhibition of the EGFR kinase activity. The inhibition of phospho-EGFR, in turn, leads to the suppression of downstream signaling pathways that are critical for tumor cell proliferation and survival, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. mdpi.comopnme.com

Studies have shown that monitoring changes in phospho-EGFR and downstream signaling components can provide early evidence of target engagement and drug activity. emory.edu For instance, in preclinical glioblastoma models, a lack of significant change in metabolic activity (measured by FDG-PET) and tumor growth after osimertinib treatment correlated with insufficient inhibition of EGFR signaling. oup.com Conversely, in intracranial NSCLC models, osimertinib treatment led to a dose-dependent decrease in tumor FDG uptake, which was associated with improved survival, highlighting the link between target inhibition and therapeutic response. oup.com

Emergence of Resistance Biomarkers

Despite the initial efficacy of AZD-9291, acquired resistance inevitably develops. The identification of biomarkers associated with resistance is a critical area of research to guide subsequent treatment strategies.

Detection of Secondary Mutations

A primary mechanism of acquired resistance to AZD-9291 involves the emergence of new mutations within the EGFR gene. The most frequently reported of these is the C797S mutation in exon 20. nih.govaacrjournals.org This mutation prevents the covalent binding of AZD-9291 to the EGFR protein, thereby rendering the drug ineffective. mdpi.com The allelic context of the C797S mutation in relation to the T790M mutation is clinically significant. If they are on different alleles (in trans), a combination of first and third-generation TKIs may restore sensitivity. nih.govaacrjournals.org

Other less common secondary EGFR mutations that confer resistance to AZD-9291 have also been identified, including:

L792 and G796 mutations: These mutations are located in the hinge pocket of the ATP-binding domain and can sterically hinder the binding of AZD-9291. aacrjournals.orgaacrjournals.org

L718Q/V and G724S mutations: These mutations have also been implicated in resistance. nih.govmdpi.com

The detection of these secondary mutations, often through liquid biopsies analyzing circulating tumor DNA (ctDNA), can serve as a biomarker for acquired resistance. mdpi.com

Changes in Gene Amplification Status

In addition to secondary mutations, changes in the amplification status of certain genes are a significant mechanism of acquired resistance to AZD-9291.

MET Amplification: This is one of the most common mechanisms of resistance, occurring in a significant percentage of patients who progress on AZD-9291. mdpi.commdpi.com The frequency of MET amplification as a resistance mechanism appears to be higher in patients receiving AZD-9291 as a first-line treatment compared to those receiving it in the second-line setting. mdpi.com

EGFR Amplification: Amplification of the EGFR gene itself has also been reported as a resistance mechanism. mdpi.comnih.gov This can lead to an overabundance of the target protein, overwhelming the inhibitory capacity of the drug.

HER2 (ERBB2) Amplification: As a bypass pathway, amplification of HER2 can emerge during treatment, driving resistance. nih.govmdpi.com

Other Gene Amplifications: Amplifications in genes such as CDK4, CDK6, and FGFR1 have also been observed in the context of AZD-9291 resistance. mdpi.commdpi.com

The table below summarizes key molecular alterations associated with response and resistance to AZD-9291.

Biomarker Category Biomarker Clinical Significance Supporting Evidence
Predictive (Response) EGFR T790M MutationPredicts response to second-line AZD-9291. nih.govnih.govnih.gov
EGFR Exon 19 Deletion / L858RPredicts response to first-line AZD-9291. nih.govmdpi.com
Predictive (Resistance) MET AmplificationCan mediate primary and acquired resistance. mdpi.commdpi.comnih.gov
HER2 AmplificationBypass pathway leading to resistance. nih.govmdpi.com
Pharmacodynamic Decreased phospho-EGFRConfirms target engagement and inhibition. opnme.comemory.edu
Suppression of downstream signaling (p-AKT, p-ERK)Indicates biological effect of the drug. mdpi.comopnme.com
Resistance (On-Target) EGFR C797S MutationCommon mechanism of acquired resistance. nih.govaacrjournals.org
EGFR L792, G796, L718, G724 mutationsLess common on-target resistance mutations. nih.govmdpi.comaacrjournals.orgaacrjournals.org
Resistance (Off-Target) MET AmplificationFrequent bypass pathway in acquired resistance. mdpi.commdpi.com
EGFR AmplificationCan emerge during treatment. mdpi.comnih.gov
HER2 AmplificationBypass pathway driving acquired resistance. nih.govmdpi.com

Translational Implications from Preclinical Biomarker Findings

The insights gained from preclinical and translational biomarker research for AZD-9291 have significant implications for clinical practice.

The identification of predictive biomarkers like EGFR mutations is fundamental to patient selection, ensuring that AZD-9291 is administered to patients most likely to benefit. Conversely, the presence of alterations in bypass pathways like MET or HER2 at baseline may suggest the need for combination therapies from the outset.

Pharmacodynamic biomarkers, while more established in preclinical settings, hold promise for clinical application. Monitoring target inhibition through methods like liquid biopsies to assess changes in ctDNA or potentially through advanced imaging techniques could provide early indicators of treatment efficacy or emerging resistance, allowing for timely adjustments to therapy. mdpi.comoup.com

The characterization of resistance biomarkers is crucial for guiding treatment decisions after progression on AZD-9291. For example:

The detection of an EGFR C797S mutation in trans with T790M might prompt consideration of a combination of first and third-generation EGFR TKIs. nih.govaacrjournals.org

The emergence of MET amplification has led to clinical trials investigating the combination of AZD-9291 with MET inhibitors. nih.govmdpi.com

Similarly, the identification of HER2 amplification as a resistance mechanism supports the exploration of combining AZD-9291 with HER2-targeted therapies. nih.gov

Q & A

Q. What is the molecular mechanism of AZD-9291 dimesylate in selectively inhibiting mutant EGFR variants?

this compound covalently binds to Cys797 in the ATP-binding pocket of EGFR, irreversibly inhibiting kinase activity. Its selectivity arises from stronger affinity for mutant EGFR (e.g., L858R/T790M) compared to wild-type EGFR, with IC50 values of 12 nM (L858R) and 1 nM (L858R/T790M) versus 480 nM for wild-type . Methodologically, recombinant enzyme assays and crystallography studies are used to confirm binding specificity and structural interactions.

Q. How is the optimal clinical dose (80 mg/day) determined for this compound?

Dose optimization relies on phase I clinical trials evaluating efficacy-toxicity trade-offs. At 80 mg/day, AZD-9291 achieves maximal tumor growth inhibition without dose-limiting toxicity (e.g., severe QT prolongation or hyperglycemia), unlike higher doses (160–240 mg/day), which show similar response rates but increased adverse effects . Preclinical xenograft models (e.g., 5 mg/kg/day reducing tumor volume by 80%) and pharmacokinetic modeling inform initial dosing .

Q. What methodologies assess AZD-9291’s selectivity for mutant versus wild-type EGFR?

In vitro enzyme inhibition assays using recombinant EGFR variants (e.g., L858R, T790M) quantify IC50 values. Cellular assays measure phosphorylation inhibition in mutant vs. wild-type EGFR cell lines. Selectivity ratios (>200-fold for T790M mutants) are validated via Western blot and proliferation assays .

Q. How do researchers evaluate the pharmacokinetic profile and active metabolites of AZD-9291?

Metabolites like AZ-5104 are identified using liquid chromatography-mass spectrometry (LC-MS) in plasma samples. Preclinical models (e.g., murine NSCLC) assess metabolite efficacy, while human trials correlate metabolite levels with clinical outcomes .

Advanced Research Questions

Q. How should contradictory data on AZD-9291’s efficacy in T790M-negative NSCLC be interpreted?

While AZD-9291 shows high response rates (64%) in T790M-positive NSCLC, lower efficacy in T790M-negative cases (23%) suggests alternative resistance mechanisms (e.g., MET amplification). Researchers should combine NGS profiling (to exclude T790M) with functional studies (e.g., MET inhibition in co-culture models) to identify bypass pathways .

Q. What experimental designs validate AZD-9291’s efficacy in glioblastoma (GBM) models?

Orthotopic GBM xenografts with EGFR alterations (e.g., EGFRvIII) are treated with AZD-9291 to assess blood-brain barrier penetration and tumor regression. Clinical case studies (e.g., partial response in recurrent GBM) support translational potential, while combination therapies (e.g., PI3K inhibitors) are tested in vitro using synergy assays (e.g., Chou-Talalay method) .

Q. How can rare adverse events like toxic epidermal necrolysis (TEN) be managed in clinical trials?

TEN, though rare (≤1 case reported), requires immediate drug discontinuation, immunosuppressive therapy (e.g., IVIG), and supportive care. Researchers should incorporate dermatologic monitoring protocols in trials and use HLA allele screening (e.g., HLA-B*15:02) to identify high-risk populations .

Q. What strategies address resistance mechanisms independent of T790M mutations?

Resistance via bypass pathways (e.g., HER2 amplification) is investigated using RNA-seq and phosphoproteomics. Combination therapies (e.g., AZD-9291 + trastuzumab) are tested in PDX models. Dual EGFR/PI3K inhibition is explored in glioblastoma to overcome resistance .

Q. How is AZD-9291’s blood-brain barrier penetration quantified in preclinical models?

Brain-to-plasma ratios are measured in murine models using LC-MS. Dynamic contrast-enhanced MRI evaluates BBB permeability in GBM xenografts. Clinical studies correlate cerebrospinal fluid (CSF) drug levels with intracranial response rates .

Q. What approaches minimize off-target effects (e.g., hERG inhibition) during drug development?

Preclinical hERG patch-clamp assays and cardiac safety pharmacology studies (e.g., Langendorff heart models) ensure minimal QT prolongation risk. AZD-9291’s hERG IC50 (150× human Cmax) and clinical ECG monitoring in phase I trials confirm cardiac safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.